

a confirming the synergistic effect of Avibactam with partner antibiotics

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Compound of Interest

Compound Name: Avibactam

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The Synergistic Power of Avibactam: A Comparative Guide for Researchers

A detailed analysis of the enhanced efficacy of **avibactam** in combination with partner antibiotics against multi-drug resistant bacteria.

Avibactam, a non- β -lactam β -lactamase inhibitor, has demonstrated significant clinical potential by restoring the activity of partner antibiotics against a broad spectrum of β -lactamase-producing bacteria. This guide provides a comprehensive comparison of the synergistic effects of **avibactam** with key partner antibiotics, supported by experimental data and detailed methodologies to aid researchers in their drug development and discovery efforts.

Unveiling the Synergy: Mechanism of Action

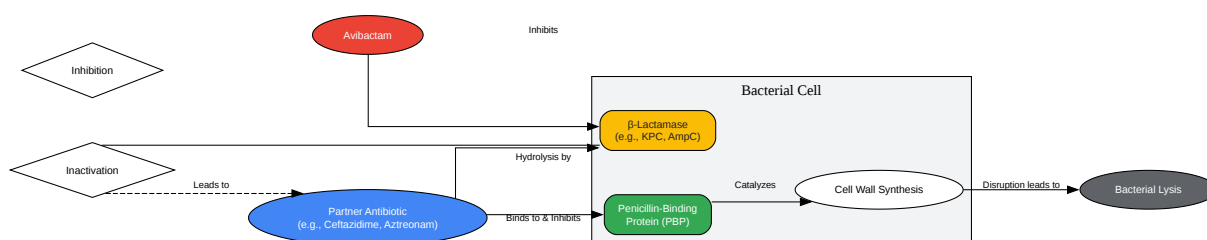
Avibactam's primary role is to inactivate a wide range of β -lactamase enzymes, including Ambler class A, C, and some D enzymes.^[1] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, as they hydrolyze and inactivate β -lactam antibiotics like cephalosporins and penicillins. By binding to and inhibiting these β -lactamases, **avibactam** effectively protects its partner antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal activity.^[1] The combination of ceftazidime-**avibactam**, for instance, is effective against many Enterobacteriaceae and *Pseudomonas aeruginosa* strains that produce extended-spectrum β -

lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), and AmpC-type β -lactamases.[2][3]

A particularly noteworthy synergistic combination is that of aztreonam and **avibactam**.

Aztreonam is a monobactam that is stable against hydrolysis by metallo- β -lactamases (MBLs), but it is often degraded by other co-produced β -lactamases like ESBLs and AmpC.[4][5]

Avibactam does not inhibit MBLs, but by inhibiting the co-produced serine- β -lactamases, it protects aztreonam from degradation, making the combination highly effective against MBL-producing Enterobacterales.[4][5][6]



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Mechanism of **Avibactam** Synergy.

Quantifying Synergy: In Vitro and In Vivo Evidence

The synergistic activity of **avibactam** with its partner antibiotics has been extensively evaluated using various in vitro and in vivo models. The most common in vitro methods are checkerboard assays and time-kill assays.

Checkerboard Assay Data

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration

Index (FICI), where a value of ≤ 0.5 typically indicates synergy.

Partner Antibiotic	Organism(s)	Key Findings	FICI	Reference(s)
Ceftazidime	Enterobacterales (KPC-producing)	Avibactam restored ceftazidime susceptibility.	-	[3]
Aztreonam	Enterobacterales (NDM-producing)	Synergistic activity observed in 100% of strains.	<0.5	[7][8]
Meropenem	Enterobacterales (KPC & NDM-producing)	Synergistic interactions in 93.8% of strains.	-	[7][8]
Aztreonam	P. aeruginosa (MBL-producing)	Additive or synergistic in 85% of ceftazidime-resistant isolates.	-	[9][10]

Time-Kill Assay Data

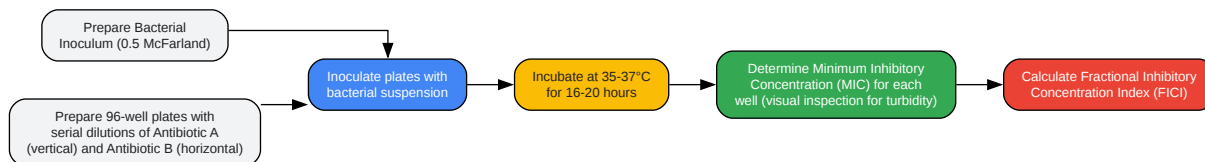
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time. Synergy is generally defined as a ≥ 2 -log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Partner Antibiotic	Organism(s)	Key Findings	Log10 CFU/mL Reduction	Reference(s)
Ceftazidime	P. aeruginosa (ceftazidime-resistant)	Combination therapies showed a greater overall reduction in bacterial load than monotherapy.	-	[9][10]
Aztreonam	Enterobacterales (MBL-producing)	The combination of ceftazidime-avibactam and aztreonam demonstrated significant bactericidal activity.	>2	[11][12]
Ceftazidime	Enterobacteriaceae	A ≥ 3 -log ₁₀ decrease in CFU/mL was observed at 6 hours for all isolates.	≥ 3	[2]
Meropenem	K. pneumoniae (MBL-producing)	Potent synergistic antibacterial effects were confirmed.	-	[13]

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the in vitro synergy between two antimicrobial agents.



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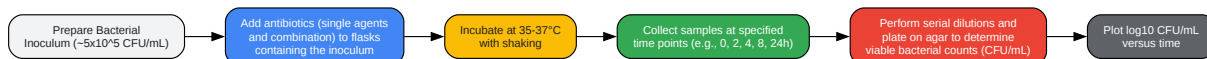
Checkerboard Assay Workflow.

Methodology:

- **Preparation of Antibiotic Solutions:** Prepare stock solutions of each antibiotic. Perform serial twofold dilutions of Antibiotic A along the rows and Antibiotic B along the columns of a 96-well microtiter plate containing Mueller-Hinton broth.[14]
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[14]
- **Inoculation and Incubation:** Inoculate each well of the microtiter plate with the bacterial suspension. Include wells for growth control (no antibiotic) and sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.[14]
- **Determination of MIC:** The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
- **Calculation of FICI:** The FICI is calculated for each well that shows no growth using the following formula: $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$ Where $FIC = MIC \text{ of the drug in combination} / MIC \text{ of the drug alone}$. Interpretation: $FICI \leq 0.5$ indicates synergy; $0.5 < FICI \leq 4$ indicates an additive or indifferent effect; and $FICI > 4$ indicates antagonism.[14]

Time-Kill Assay Protocol

This assay evaluates the rate of bacterial killing by antimicrobial agents over time.



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Time-Kill Assay Workflow.

Methodology:

- **Inoculum Preparation:** Prepare a starting bacterial inoculum of approximately 5×10^5 to 5×10^6 CFU/mL in a suitable broth medium.
- **Antibiotic Addition:** Add the test antibiotics at desired concentrations (e.g., based on MIC values) to the bacterial culture. Include a growth control (no antibiotic) and controls for each antibiotic alone.^[10]
- **Incubation and Sampling:** Incubate the cultures at 35-37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.^[10]
- **Viable Cell Counting:** Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- **Data Analysis:** Plot the log₁₀ CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

The synergistic combination of **avibactam** with partner antibiotics, particularly ceftazidime and aztreonam, represents a crucial advancement in the fight against multi-drug resistant Gram-negative bacteria. The data presented in this guide, derived from robust in vitro and in vivo studies, unequivocally demonstrates the enhanced efficacy of these combinations. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions in their own laboratories. As antibiotic resistance

continues to be a major global health threat, the strategic use of β -lactamase inhibitors like **avibactam** will be paramount in preserving the utility of our existing antibiotic arsenal.

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